molecular formula C10H14ClN3S B8603129 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine

4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine

Cat. No.: B8603129
M. Wt: 243.76 g/mol
InChI Key: TTWGIYDLYOJTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

    Introduction of the Piperidin-4-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidin-4-ylsulfanyl.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the piperidin-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.

    Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine: Unique due to its specific substituents and potential biological activities.

    4-Chloro-5-methyl-6-(piperidin-4-ylthio)-pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.

    4-Chloro-5-methyl-6-(piperidin-4-ylamino)-pyrimidine: Contains an amino group instead of a sulfanyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine

InChI

InChI=1S/C10H14ClN3S/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3

InChI Key

TTWGIYDLYOJTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)SC2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(6-chloro-5-methyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (2.3469 g, 6.82 mmol) and 40 mL of 4M HCl in dioxane was stirred at room temperature over night. Mixture was concentrated to give 4-chloro-5-methyl-6-(piperidin-4-ylsulfanyl)-pyrimidine as a yellowish solid (1.8985 g, 99%). Exact mass calculated for C10H14ClN3S 243.06, found 244.1 (MH+).
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40 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

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